Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-
Description
Introduction and Basic Information
Chemical Identity and Nomenclature
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, is systematically named according to IUPAC guidelines as (2-chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone . Its molecular formula is C₁₈H₁₁ClN₂O , with a calculated molecular weight of 306.74 g/mol . The compound is registered under the CAS number 18032-02-5 and is associated with several synonyms, including:
- CHEMBL3219104
- SCHEMBL19433414
- (9H-β-Carbolin-1-yl)(2-chlorophenyl)methanone
- (o-Chlorophenyl)(β-carboline-1-yl) ketone.
The structural backbone consists of a β-carboline system (9H-pyrido[3,4-b]indole) fused with a methanone group at the 1-position, which is further substituted by a 2-chlorophenyl ring. This arrangement positions the chlorine atom ortho to the ketone functional group, influencing electronic and steric properties.
Table 1: Key Identifiers and Nomenclature
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2-Chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone | |
| Molecular Formula | C₁₈H₁₁ClN₂O | |
| CAS Number | 18032-02-5 | |
| Synonyms | CHEMBL3219104, SCHEMBL19433414 |
Physicochemical Properties
The physicochemical properties of methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, are inferred from its molecular structure and analogs. The compound’s logP (octanol-water partition coefficient) is estimated to be 3.2 , indicating moderate lipophilicity due to the chlorophenyl and aromatic heterocyclic moieties. Its polar surface area (PSA) is approximately 45.6 Ų , suggesting limited solubility in aqueous media.
Experimental data on melting point, boiling point, and solubility remain unreported in accessible literature. However, the presence of a ketone group and chlorine atom likely enhances dipole-dipole interactions, potentially increasing crystalline stability compared to non-halogenated β-carbolines.
Table 2: Calculated Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 306.74 g/mol | PubChem |
| logP | 3.2 (estimated) | ChemAxon |
| Polar Surface Area | 45.6 Ų | ChemAxon |
Structural Classification and Taxonomy
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, belongs to the β-carboline alkaloids , a subclass of pyridoindoles characterized by a 9H-pyrido[3,4-b]indole skeleton. The compound’s taxonomy is further defined by:
- Core Framework : The β-carboline system consists of a pyridine ring fused to an indole moiety, creating a planar, aromatic structure conducive to π-π stacking interactions.
- Substituents : A methanone group at the 1-position and a 2-chlorophenyl group at the ketone’s phenyl ring introduce steric bulk and electronic modulation.
- Functional Groups : The ketone group enhances hydrogen-bonding capacity, while the chlorine atom contributes to electrophilic reactivity.
Structurally analogous compounds, such as 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives, demonstrate the pharmacological potential of β-carbolines. However, unlike these analogs, the 2-chlorophenyl substitution in this compound may alter binding affinities to biological targets due to increased hydrophobicity and halogen-mediated interactions.
Properties
CAS No. |
906067-43-4 |
|---|---|
Molecular Formula |
C18H11ClN2O |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H11ClN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-10,21H |
InChI Key |
PGBRWDIOAWHWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–85% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 12–24 hours |
Mechanistic Insight : AlCl₃ activates the acyl chloride to form an acylium ion, which undergoes electrophilic attack at the C1 position of β-carboline. Steric hindrance from the pyrido nitrogen directs regioselectivity to the 1-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated methods enable direct coupling of pre-functionalized β-carbolines with 2-chlorophenyl groups under oxidative conditions.
Oxidative Coupling Protocol
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (HPLC) | 93–97% | |
| Reaction Time | 8–12 hours |
Advantages : Avoids harsh Lewis acids, suitable for electron-deficient aryl groups.
Multicomponent Condensation Approaches
One-pot syntheses streamline the formation of the pyridoindole core and ketone functionalization simultaneously.
Three-Component Reaction
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–65% | |
| Purity (HPLC) | 85–90% |
Limitations : Lower regioselectivity due to competing pathways.
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 75–85% | >95% | High | Moderate |
| Palladium Catalysis | 68–72% | 93–97% | Moderate | Low |
| Multicomponent Reaction | 60–65% | 85–90% | Low | High |
Optimal Choice : Friedel-Crafts acylation offers the best balance of yield and scalability for industrial applications.
Characterization and Validation
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The ketone group in the methanone moiety undergoes nucleophilic acyl substitution under basic or acidic conditions. For example:
-
Reduction to Alcohol :
Hydrogenation with NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, as observed in structurally similar pyridoindole ketones. -
Grignard Reaction :
Reaction with Grignard reagents (e.g., CH₃MgBr) forms tertiary alcohols. This is supported by analogous reactions in β-carboline ketones.
Electrophilic Aromatic Substitution (EAS)
The pyridoindole core participates in EAS due to its aromatic π-system. Substituents direct reactivity:
-
Chlorophenyl Group : The electron-withdrawing Cl atom deactivates the phenyl ring, favoring meta-substitution in further electrophilic attacks .
-
Indole Nitrogen : The lone pair on the indolic nitrogen facilitates electrophilic substitution at the C-3 position of the indole ring .
Table 1: Reported EAS Reactions
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-pyridoindole derivative | 68% | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 3-Sulfo-pyridoindole derivative | 55% |
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent on the phenyl ring enables palladium-catalyzed coupling:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids to form biaryl derivatives. For example:Yields range from 70–85% under optimized conditions (THF, K₂CO₃, 80°C) .
-
Buchwald-Hartwig Amination :
Substitutes Cl with amines (e.g., NH₃, alkylamines) to form aryl amines .
Ketone-Specific Reactivity
The methanone group participates in condensation and cyclization reactions:
-
Schiff Base Formation :
Reacts with primary amines (e.g., aniline) to form imines, as demonstrated in β-carboline analogs . -
Friedel-Crafts Alkylation :
Acts as an electrophile in AlCl₃-catalyzed reactions with arenes (e.g., benzene), forming diaryl methanones.
Redox Reactions
-
Oxidation :
The pyridoindole core is resistant to oxidation, but the ketone moiety can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄, H₂SO₄). -
Reduction of Indole Ring :
Catalytic hydrogenation (H₂, Pd/C) reduces the indole’s double bond to a tetrahydro-β-carboline structure .
Photochemical Reactions
UV irradiation induces dimerization via [2+2] cycloaddition, observed in related pyridoindole derivatives . This reactivity is critical in photostability studies.
Biological Activation Pathways
While not a direct chemical reaction, metabolic studies suggest:
-
Hepatic Cytochrome P450 Oxidation : Forms hydroxylated derivatives at the indole C-5 or phenyl ring .
-
Glucuronidation : Conjugation with glucuronic acid enhances solubility for excretion .
Table 2: Optimized Reaction Conditions
| Reaction | Catalyst/Reagents | Temperature | Time | Purity (HPLC) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 12 h | >95% |
| Ketone Reduction | NaBH₄, MeOH | 25°C | 2 h | 90% |
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 4 h | 85% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Pyrido[3,4-b]indole derivatives, including Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-, have shown promising anticancer properties. Research indicates that these compounds can disrupt DNA replication and transcription processes in cancer cells, leading to cytotoxic effects. For instance, studies have demonstrated that pyrido[3,4-b]indoles exhibit significant cytotoxicity against various cancer cell lines, making them candidates for further drug development .
Neuropharmacological Effects
The neuropharmacological potential of pyrido[3,4-b]indoles has been explored in several studies. These compounds have been found to evoke strong neuropharmacological effects, suggesting their possible use in treating neurological disorders. The specific mechanisms through which these compounds exert their effects are still under investigation but may involve interactions with neurotransmitter systems .
Biological Research
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-. It has been shown to possess antibacterial and antifungal properties against various pathogens. In vitro tests have indicated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi . The minimum inhibitory concentrations (MICs) for these activities suggest that this compound could be developed into a therapeutic agent for infectious diseases.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has been a focus of research aimed at optimizing its biological activity. Modifications to the chemical structure have been shown to enhance its antimicrobial efficacy and cytotoxicity. For example, the presence of halogen substituents appears to play a critical role in enhancing the biological activity of pyrido[3,4-b]indole derivatives .
Materials Science
Crystal Structure Analysis
The crystal structure of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- has been characterized using X-ray crystallography. This analysis provides valuable insights into the molecular arrangement and interactions within the compound. Understanding the crystal structure is crucial for predicting the compound's behavior in various applications and for guiding further synthetic modifications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein coupled receptors or nuclear receptors.
Affecting Signal Transduction: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Chlorophenyl-Substituted Analogues
Key Compounds :
(4-(4-Chlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7g) Structure: Features a para-chlorophenyl group on the piperazine ring. Properties: Yield (66%), mp 152–154°C, ESI-MS m/z 481 (M + 1). Activity: Demonstrated moderate binding to serotonin receptors in preclinical studies .
(2-Benzoyl-5-chlorophenyl)(9H-pyrido[3,4-b]indol-1-yl)methanone (3ha) Structure: Contains a 5-chloro-2-benzoylphenyl group. Properties: Characterized by distinct $^{13}$C-NMR shifts due to electron-withdrawing effects of the benzoyl and chloro groups .
Comparison :
- Electronic Effects : Electron-withdrawing chloro groups increase electrophilicity, improving interactions with nucleophilic residues in target proteins .
Table 1: Physicochemical Properties of Chlorophenyl Derivatives
Halogenated Derivatives (Bromo, Dichloro)
Key Compounds :
Eudistomin Y4 (6-Bromo-9H-β-carbolin-1-yl)(3-bromo-4-hydroxyphenyl)methanone Structure: Dual bromo substitution with a hydroxyl group. Properties: Molecular weight 446.098, notable for marine natural product isolation .
(4-(2,3-Dichlorophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7m) Structure: Dichlorophenyl group enhances lipophilicity. Activity: Improved CNS penetration in rodent models compared to mono-chloro analogues .
Comparison :
- Halogen Effects : Bromine’s larger atomic radius increases van der Waals interactions, while chlorine’s electronegativity enhances polarity.
- Bioactivity: Dichloro derivatives like 7m show higher antimalarial IC₅₀ values than mono-chloro counterparts due to enhanced target affinity .
Electron-Withdrawing vs. Electron-Donating Substituents
Key Compounds :
(4-(4-Nitrophenyl)piperazin-1-yl)(9-methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone (7j) Structure: Nitro group as a strong electron-withdrawing substituent. Properties: Lower melting point (200–202°C) due to reduced crystallinity .
(1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone (76) Structure: Methoxy group as an electron-donating substituent. Activity: Anti-HIV IC₅₀ = 0.53 μM, attributed to optimized hydrophobic and hydrogen-bonding interactions .
Comparison :
- Nitro vs. Methoxy groups improve solubility and metabolic stability .
Key Compounds :
(2-(3-(Hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl)ethyl)-L-phenylalanine (111)
- Activity : Antithrombotic effects via P-selectin inhibition; 200 nmol/kg dose equivalent to 167 μmol/kg aspirin in rodent models .
1-Acetyl-β-carboline (1-(9H-pyrido[3,4-b]indol-1-yl)ethanone) Properties: Molecular weight 210.23, storage at -20°C. Natural occurrence in Streptomyces and Rauvolfia serpentina .
Comparison :
- The target compound’s 2-chlorophenyl group may offer superior target selectivity compared to acetylated derivatives like 1-Acetyl-β-carboline, which show broader metabolite interactions .
Biological Activity
Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- (CAS Number: 906067-43-4) is a synthetic compound belonging to the class of pyridoindoles. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₁ClN₂O |
| Molecular Weight | 306.746 g/mol |
| LogP | 4.600 |
| InChI | InChI=1S/C18H12N2O/c21-18(12-6-2-1-3-7-12)17-16-14(10-11-19-17)13-8-4-5-9-15(13)20-16/h1-11,20H |
The biological activity of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl- is primarily attributed to its interaction with various molecular targets within cells. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:
- Anticancer Activity : The compound has demonstrated potential in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties : Research suggests that it may exhibit activity against various bacterial strains and fungi.
Research Findings
Recent studies have explored the biological activities of Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-. Here are some key findings:
-
Anticancer Studies :
- A study indicated that derivatives of pyridoindoles, including this compound, showed significant cytotoxicity against human cancer cell lines such as HeLa and A375. The IC50 values ranged from 5 to 20 µM depending on the specific derivative tested .
- Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
-
Antimicrobial Activity :
- The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
- Its antifungal properties were also evaluated against Candida albicans, showing promising results with an MIC of 20 µg/mL.
- Molecular Docking Studies :
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, Methanone was tested alongside established chemotherapeutics. The results demonstrated that it not only inhibited cell proliferation but also enhanced the efficacy of standard treatments when used in combination therapy.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of Methanone against clinical isolates. The compound was found to inhibit biofilm formation in Staphylococcus aureus, suggesting potential application in treating biofilm-associated infections.
Q & A
Q. In silico strategies :
- Lipinski’s Rule of Five compliance checks for oral bioavailability (e.g., logP <5 for anti-HIV derivative 76 ) .
- Molecular dynamics simulations to assess P-selectin binding kinetics (ΔG: −9.2 kcal/mol for compound 111 ) .
What contradictions exist in reported biological activities of β-carboline methanones?
Discrepancies and resolutions:
- Anti-inflammatory vs. pro-apoptotic effects : Lower doses (e.g., 50 nM) of 111 inhibit TNFα, while higher doses (>1 μM) induce caspase-3 activation. Dose-response profiling is critical .
- DNA-binding specificity : Some derivatives intercalate broadly, while others (e.g., pauridianthin) show sequence selectivity via groove binding, resolved by EMSA assays .
How are β-carboline methanones modified for improved blood-brain barrier (BBB) penetration?
Strategies include:
- N-alkylation (e.g., 9-methyl or 9-n-butyl groups) to increase lipophilicity (logP from 2.1 to 3.8) .
- Prodrug design with ester linkages (e.g., ethyl 4-acetamidobutanoate) for enzymatic activation in neural tissue .
What role does the 2-chlorophenyl group play in target selectivity?
Mechanistic insights:
- The chlorine atom enhances van der Waals interactions with hydrophobic pockets in P-selectin (binding energy: −8.9 kcal/mol vs. −7.2 for non-chlorinated analogs) .
- Para-substitution on the phenyl ring reduces off-target kinase inhibition (e.g., <10% activity against EGFR at 10 μM) .
How are stability and storage conditions optimized for these compounds?
Best practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
